molecular formula C11H6Cl2N4 B8474758 6-chloro-8-(3-chlorophenyl)-9H-purine

6-chloro-8-(3-chlorophenyl)-9H-purine

Cat. No.: B8474758
M. Wt: 265.09 g/mol
InChI Key: AHCSWLUGWWTEFI-UHFFFAOYSA-N
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Description

6-Chloro-8-(3-chlorophenyl)-9H-purine is a purine derivative featuring a chlorine atom at position 6 and a 3-chlorophenyl substituent at position 6. Purines serve as critical scaffolds in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The 3-chlorophenyl group enhances lipophilicity and may influence binding affinity through steric and electronic effects.

Properties

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

6-chloro-8-(3-chlorophenyl)-7H-purine

InChI

InChI=1S/C11H6Cl2N4/c12-7-3-1-2-6(4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17)

InChI Key

AHCSWLUGWWTEFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C(=NC=N3)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
Research has indicated that purine derivatives, including 6-chloro-8-(3-chlorophenyl)-9H-purine, exhibit promising antiviral and anticancer activities. For example, studies have shown that modifications in the purine structure can enhance selectivity against cancer cell lines. The compound has been evaluated for its efficacy against various cancers, including cervical and lung cancers, demonstrating significant cytotoxic effects in vitro .

Mechanism of Action
The antitumor activity of this compound may involve interference with DNA synthesis pathways or modulation of signaling pathways critical for cancer cell survival. It is hypothesized that the chlorinated phenyl group enhances binding affinity to target enzymes or receptors involved in cellular proliferation .

Organic Synthesis

Building Block for Complex Molecules
6-Chloro-8-(3-chlorophenyl)-9H-purine serves as a valuable building block in organic synthesis. Its structure allows for further functionalization through various chemical reactions, such as nucleophilic substitutions and cyclization processes. This versatility makes it a key intermediate in the synthesis of more complex purine derivatives .

C-H Functionalization Techniques
Recent advancements in C-H functionalization techniques have enabled the regioselective modification of purines, including this compound. For instance, researchers have developed methods for direct C-H cyanation, allowing for the introduction of cyano groups at specific positions on the purine scaffold. Such modifications can lead to derivatives with enhanced biological activities .

Biochemical Research

Biochemical Assays and Probes
Due to its structural characteristics, 6-chloro-8-(3-chlorophenyl)-9H-purine is utilized as a probe in biochemical assays to study enzyme interactions and metabolic pathways involving purines. Its ability to mimic natural substrates makes it suitable for investigating enzyme kinetics and mechanisms .

Drug Development
The compound's potential as a therapeutic agent has prompted investigations into its pharmacokinetics and pharmacodynamics. Studies are ongoing to evaluate its bioavailability, metabolism, and toxicity profiles to facilitate the development of new drugs targeting specific diseases .

Case Studies

Study Focus Findings
Zhao et al. (2024)Anticancer ActivityDemonstrated significant cytotoxic effects against cervical cancer cell lines using modified purine derivatives .
Hu et al. (2010)Antifungal ActivityShowed that certain derivatives exhibited activity against fungal strains such as Candida tropicalis .
MDPI Study (2023)C-H CyanationDeveloped methods for regioselective cyanation of purines, enhancing synthetic pathways for derivatives like 6-chloro-8-(3-chlorophenyl)-9H-purine .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine (): This compound differs by having a 2-chlorophenyl group at position 8 and an additional 4-chlorophenyl group at position 9. NMR data (δ 7.07–7.67 ppm for aromatic protons) and a molecular ion peak at m/z 543.6 highlight its distinct electronic profile.
  • 6-Chloro-8-(4-fluorophenyl)-3H-purine ():
    Substitution with a 4-fluorophenyl group at position 8 increases electronegativity, which may enhance hydrogen-bonding interactions. The absence of a 9-substituent (3H tautomer) alters tautomeric equilibria, affecting reactivity .

  • 6-Chloro-9-methyl-8-phenyl-9H-purine ():
    A methyl group at position 9 and a simple phenyl at position 8 result in reduced steric bulk compared to the 3-chlorophenyl variant. The molecular weight (244.68 g/mol) and LogP (2.68) suggest lower hydrophobicity than the dichlorinated analogue .

Structural Coplanarity and Intermolecular Interactions

  • 9-Benzyl-6-phenyl-9H-purine ():
    X-ray studies show the C6-aryl group is coplanar with the purine ring, facilitating π-π stacking. The N1 to aryl ortho-H distance (2.43–2.49 Å) is critical for C–H activation in catalytic functionalization . For 6-chloro-8-(3-chlorophenyl)-9H-purine, similar coplanarity may enhance binding to flat biological targets (e.g., kinase ATP pockets).

  • 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine (): Crystallographic analysis reveals intermolecular C–H⋯O/N hydrogen bonds and Cl⋯π interactions (3.25 Å), stabilizing the crystal lattice. The 3-chlorophenyl analogue may exhibit analogous non-covalent interactions, influencing solubility and crystallinity .

Key Routes for Analogues

  • Schiff Base Condensation ():
    2-Chloro-8-(substituted phenyl)purines are synthesized via Schiff base intermediates from 2-chloropyrimidine-4,5-diamine and aryl aldehydes, followed by cyclization with N-bromosuccinimide .

  • Direct Arylation ():
    Ruthenium-catalyzed C–H activation enables regioselective arylation at position 8, avoiding pre-functionalized substrates. This method could be adapted for introducing the 3-chlorophenyl group .

  • Lithiation-Chlorination ():
    Lithiation of 9-allyl-6-(piperidin-1-yl)-9H-purine followed by chlorination yields 8-chloro derivatives, albeit in low yields (31%). Similar strategies may apply to 6-chloro-8-(3-chlorophenyl)-9H-purine .

Antimicrobial Potential

  • ND-7 (3-chlorophenyl derivative) (): A 3-chlorophenyl-substituted compound demonstrated MIC values of <2 μM against Bacillus subtilis, comparable to norfloxacin (0.6 μM). This suggests that the 3-chlorophenyl group in 6-chloro-8-(3-chlorophenyl)-9H-purine may confer antibacterial activity .
  • Peripheral CB1 Antagonists (): Analogues like 6-chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine were developed as peripherally selective cannabinoid receptor antagonists, highlighting the therapeutic relevance of chloroaryl substitutions .

Data Table: Comparison of Key Purine Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
6-Chloro-8-(3-chlorophenyl)-9H-purine Cl (6), 3-ClPh (8) 279.13 Potential antimicrobial activity N/A
6-Chloro-8-(2-chlorophenyl)-9-(4-ClPh)-9H-purine Cl (6), 2-ClPh (8), 4-ClPh (9) 543.6 CB1 antagonist; δ 7.07–7.67 (aromatic H)
6-Chloro-8-(4-fluorophenyl)-3H-purine Cl (6), 4-FPh (8) ~252.6 Enhanced hydrogen bonding
6-Chloro-9-methyl-8-phenyl-9H-purine Cl (6), Me (9), Ph (8) 244.68 LogP = 2.68; lower hydrophobicity
9-Benzyl-6-phenyl-9H-purine Bn (9), Ph (6) 296.34 Coplanar C6-aryl; catalytic C–H activation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-chloro-8-(3-chlorophenyl)-9H-purine derivatives to improve yield and purity?

  • Methodological Answer :

  • Use Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ catalysts for aryl substitutions at the 6-position, as demonstrated in derivatives with phenyl groups (e.g., 6-phenyl analogs) .
  • Optimize reaction solvents (e.g., toluene or n-BuOH) and stoichiometric ratios of reagents (e.g., DIPEA as a base) to enhance yields. For example, compound 34 in achieved a 79% yield using n-BuOH and DIPEA .
  • Monitor purity via HPLC (≥95% purity threshold) and employ column chromatography (e.g., EtOAc/hexane gradients) for purification .
  • Table 1 : Representative Yields and Conditions from :
CompoundYield (%)Reaction SolventKey Reagents
2978Not specifiedDIPEA
3021n-BuOHDIPEA
3479n-BuOHDIPEA

Q. What analytical techniques are critical for confirming the structural integrity of 6-chloro-8-(3-chlorophenyl)-9H-purine derivatives?

  • Methodological Answer :

  • Multinuclear NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns. For example, ¹⁹F NMR validated the trifluoroacetyl group in compound 30 .
  • Mass Spectrometry (MS) : ESI+ or EI-MS to verify molecular ion peaks (e.g., m/z 213.1 [M+H]⁺ for a cyclopentyl-substituted analog) .
  • Melting Point Analysis : Compare observed values with literature to detect impurities. Note: Compound 19 in showed a discrepancy (observed 76–78°C vs. lit. 2279.6–80.1°C), suggesting potential synthesis errors .

Advanced Research Questions

Q. How do structural modifications at the 6-position of 6-chloro-8-(3-chlorophenyl)-9H-purine influence solubility and crystallinity?

  • Methodological Answer :

  • Introduce hydrophilic groups (e.g., piperazine or acetylated amines) to improve solubility. Compound 32 formed a colorless film, indicating poor crystallinity, while 29 crystallized with a sharp melting point (189–190°C) .
  • Analyze crystallinity via X-ray diffraction (e.g., and report crystal structures for sulfonyl and butenyl derivatives) .
  • Table 2 : Substituent Effects on Physical State ():
Compound6-Position SubstituentPhysical State
294-Acetylpiperazin-1-ylCrystalline solid
324-(3-Methoxypropanoyl)piperazineAmorphous film

Q. What methodologies are employed to resolve contradictions in spectral data (e.g., NMR shifts or melting points) for 6-chloro-8-(3-chlorophenyl)-9H-purine analogs?

  • Methodological Answer :

  • Re-synthesis and Repetition : Replicate reactions under controlled conditions to verify reproducibility.
  • Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, as seen in cyclopentyl-substituted purines () .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to identify misassignments .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 6-chloro-8-(3-chlorophenyl)-9H-purine derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the 6-position with electron-withdrawing (e.g., trifluoroacetyl in 30 ) or electron-donating groups (e.g., ethoxyacetyl in 33 ) to assess electronic effects on bioactivity .
  • Enzyme Binding Assays : Use analogs like 6-chloro-9-ribofuranosylpurine () to study adenosine deaminase inhibition via kinetic assays (e.g., Km and Vmax measurements) .
  • QSAR Modeling : Corrogate substituent lipophilicity (logP) with activity data to predict optimal modifications .

Q. How can researchers address thermal instability in 6-chloro-8-(3-chlorophenyl)-9H-purine derivatives during synthesis?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., compound 30 with a high melting point (210–211°C) may exhibit better stability) .
  • Protecting Group Strategies : Use acetyl or trifluoroacetyl groups () to stabilize reactive intermediates during reflux conditions .

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